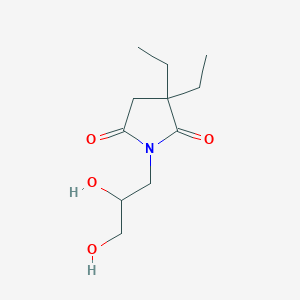![molecular formula C12H15N3O4S B7579289 5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B7579289.png)
5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole involves its binding to specific proteins and enzymes within cells. This binding results in a change in the fluorescence properties of the compound, allowing it to be detected and imaged using fluorescence microscopy.
Biochemical and Physiological Effects:
Studies have shown that this compound does not have any significant biochemical or physiological effects on cells. This makes it a useful tool for studying cellular processes without interfering with their normal function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole is its selectivity for certain proteins and enzymes. This makes it a useful tool for studying specific cellular processes. However, its use is limited by the fact that it is not suitable for in vivo imaging due to its low cell permeability.
Orientations Futures
There are several future directions for research involving 5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of its potential applications in the diagnosis and treatment of diseases such as cancer. Additionally, there is potential for the development of new fluorescent probes based on the structure of this compound.
Méthodes De Synthèse
The synthesis of 5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole has been achieved using different methods. One of the most common methods involves the reaction of 2-nitrobenzenesulfonyl chloride with 1,2,3,3a,4,6,6a-octahydro-1H-pyrrolo[3,4-c]pyrrole in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole has been extensively studied for its potential applications in the field of medicine. One of the key areas of research has been its use as a fluorescent probe for imaging cellular processes. This compound has been shown to selectively bind to certain proteins and enzymes, making it a useful tool for studying their function and localization within cells.
Propriétés
IUPAC Name |
5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-7-9-5-13-6-10(9)8-14/h1-4,9-10,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBREHDVLGAGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Ethylthiophene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579212.png)
![3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579214.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)

![3-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579226.png)

![3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol](/img/structure/B7579250.png)
![3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579256.png)


![2-methyl-N-[[1-(pyridin-4-ylmethyl)triazol-4-yl]methyl]propan-2-amine](/img/structure/B7579278.png)


![3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)